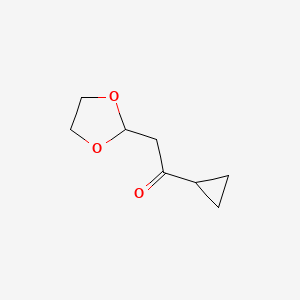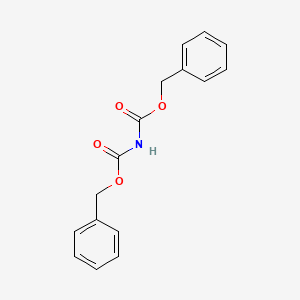
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone
Descripción general
Descripción
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone is a chemical compound known for its unique structure and potential applications in various scientific fields. The compound features a cyclopropyl group attached to a dioxolane ring, which is further connected to an ethanone moiety. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and industrial applications.
Métodos De Preparación
The synthesis of 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone typically involves the reaction of cyclopropyl ketones with dioxolane derivatives under specific conditions. One common method includes the use of cyclopropyl methyl ketone and 1,3-dioxolane in the presence of an acid catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the compound .
Análisis De Reacciones Químicas
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The cyclopropyl group and dioxolane ring play crucial roles in binding to these targets and modulating their activity . The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethanone can be compared with similar compounds, such as:
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-methanol: Similar structure but with a hydroxyl group instead of a ketone, leading to different reactivity and applications.
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-ethane: Lacks the carbonyl group, resulting in distinct chemical properties and uses.
1-Cyclopropyl-2-(1,3-dioxolan-2-yl)-propane: Features an extended carbon chain, which affects its physical and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts a balance of reactivity and stability, making it suitable for a wide range of applications .
Propiedades
IUPAC Name |
1-cyclopropyl-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(6-1-2-6)5-8-10-3-4-11-8/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXLBKCAOFCVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B3150514.png)


acetate](/img/structure/B3150543.png)


![[4-[[(2-phenylethyl)amino]sulfonyl]phenyl]Boronic acid](/img/structure/B3150559.png)





![4-(2-ethoxyphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3150606.png)
![N-{2-[(4-fluoroanilino)carbonyl]-3-thienyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3150614.png)
